

Validated UFLC Method for Trimyristin Analysis

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Compound Focus: Trimyristin

CAS No.: 555-45-3

Cat. No.: S545909

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The core analytical method identified is an **Ultra-Fast Liquid Chromatography (UFLC)** technique developed for the estimation of **trimyristin** in both pure form (API) and poly-herbal Ayurvedic formulations. The table below details the validation parameters and experimental data as per the study [1] [2].

Parameter	Experimental Condition / Result
Analytical Technique	Ultra-Fast Liquid Chromatography (UFLC)
Objective	Estimation of Trimyristin in API & poly-herbal formulations
Mobile Phase	Dichloromethane:Acetonitrile (95:5, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	210 nm
Retention Time	~0.905 minutes
Linearity Range	10 - 90 µg/mL
Correlation Coefficient (r ²)	0.9993
Precision (% RSD)	< 2%
Detection Limit (LOD)	4.58 µg/mL

Parameter	Experimental Condition / Result
Quantitation Limit (LOQ)	Data in source (not fully extracted)
Accuracy (% Recovery)	98.3 - 101.6%

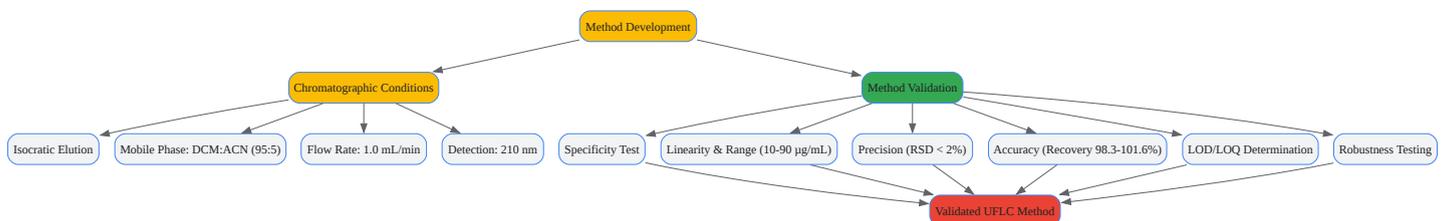
This method is reported to be simple, specific, precise, accurate, and sensitive enough for the routine analysis of formulations like Poweromin tablet and Makaradhwaj vatti in a time- and cost-effective manner [2].

Detailed Experimental Protocols

Here are the detailed experimental workflows for the key procedures cited in the comparison.

Protocol for UFLC Analysis and Validation

The following workflow outlines the key steps of the UFLC method development and validation [1]:



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Protocol for Alternative Extraction of Trimyristin

An alternative method for extracting **trimyristin** from nutmeg uses a solvent system of **ethyl acetate, ethyl alcohol, and water (4.5:4.5:1, v/v/v)** [3].

- **Procedure:** The extraction is performed under **reflux conditions**, unlike the room-temperature extraction used for other compounds. After refluxing, the solution is cooled, and crystals of **trimyristin** form directly in the solvent mixture.
- **Isolation & Purity:** The crude product is isolated by washing with a fresh, cold mixture of the same solvent system. The study reports that recrystallization from acetone—a common step in traditional protocols—was not necessary, simplifying the process.
- **Yield:** This method achieved a product recovery of **8.0%** [3].

Interpretation of Findings and Alternatives

- **Significance of the UFLC Method:** The UFLC method represents a modern, validated approach suitable for quality control in pharmaceutical development, directly addressing your needs as a researcher.
- **Extraction Method Context:** The alternative extraction protocol [3] highlights a trend towards **green chemistry**, utilizing less hazardous solvents. While not directly an analytical technique, efficient extraction is a critical first step before analysis.

It's worth noting that other analytical techniques like **Evaporative Light Scattering Detection (ELSD)** [1] [4] and **GC-MS** [4] are mentioned in the context of triacylglycerol or fatty acid analysis, but the search results do not provide full validation data for **trimyristin** using these methods.

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